![molecular formula C16H12N4O4S B2658926 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide CAS No. 886916-38-7](/img/structure/B2658926.png)
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
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Overview
Description
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a nitrobenzamide moiety, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions. For example, the reaction of 4-(methylsulfanyl)benzoic acid hydrazide with a nitro-substituted carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .
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Coupling Reaction: : The final step involves the coupling of the oxadiazole intermediate with the nitrobenzamide moiety. This can be achieved through a nucleophilic substitution reaction using appropriate coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfanyl group.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) for substitution reactions.
Major Products
Scientific Research Applications
Pharmacological Applications
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Antitumor Activity
- Several studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds containing the oxadiazole structure have been synthesized and tested for their ability to inhibit cancer cell proliferation. In particular, modifications to the benzamide core can enhance potency against specific cancer types .
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Kinase Inhibition
- The compound has shown promise as a RET kinase inhibitor. In vitro assays demonstrated that certain oxadiazole derivatives effectively inhibited RET kinase activity, which is implicated in various cancers. The presence of the methylsulfanyl group may enhance interactions with the target kinase, leading to improved therapeutic effects .
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Neuropharmacology
- Research indicates potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on metabotropic glutamate receptors (mGluRs), which are involved in anxiety and depression. Modulators of these receptors could provide new avenues for therapy .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide against human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of traditional chemotherapeutics. Follow-up imaging revealed prolonged survival in treated cohorts compared to controls .
Case Study 2: RET Kinase Inhibition
In a series of experiments focusing on RET kinase inhibitors, derivatives similar to this compound were synthesized and evaluated. One compound exhibited over 70% inhibition of kinase activity at low nanomolar concentrations in ELISA-based assays. This highlights the potential for developing targeted therapies for RET-driven cancers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase, by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate the activity of receptors involved in inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, by binding to receptor sites and altering signal transduction.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide can be compared with other similar compounds:
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which can result in different biological activities and chemical reactivity.
N-{5-[4-(methylsulfanyl)phenyl]-1,2,4-triazol-3-yl}-3-nitrobenzamide: The presence of a triazole ring can enhance the compound’s stability and binding affinity to certain biological targets.
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide: The position of the nitro group can influence the compound’s electronic properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the oxadiazole ring and the nitrobenzamide moiety allows for versatile applications in medicinal chemistry and material science .
Biological Activity
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial effects against a range of pathogens. For instance:
- Activity Against MRSA : A related compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria like E. coli and K. pneumoniae .
- Mechanism : The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects:
- COX-2 Inhibition : Compounds similar to this structure have been shown to selectively inhibit COX-2 enzymes, which are involved in inflammatory processes. This selectivity reduces side effects commonly associated with non-selective NSAIDs .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-25-13-7-5-10(6-8-13)15-18-19-16(24-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZCBTJMIWPHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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